gamma-Methylene-gamma-butyrolactone

Description

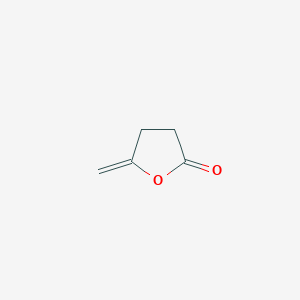

Structure

3D Structure

Properties

IUPAC Name |

5-methylideneoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-4-2-3-5(6)7-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFBVNDLLGPEKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50142924 | |

| Record name | Dihydro-5-methylenefuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10008-73-8 | |

| Record name | Dihydro-5-methylene-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10008-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-4-pentenoic acid gamma-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010008738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-5-methylenefuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50142924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-5-methylenefuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-4-PENTENOIC ACID .GAMMA.-LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6FM50XSNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Versatility of γ-Methylene-γ-butyrolactones: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone (GMB) scaffold, a prominent feature in numerous natural products, has garnered significant attention in the scientific community for its broad spectrum of biological activities. This technical guide provides an in-depth overview of the diverse pharmacological effects of GMB derivatives, focusing on their anticancer, antifungal, antiviral, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and key signaling pathways are presented to facilitate further research and drug development endeavors in this promising area.

Core Mechanism of Action: The Michael Addition

The primary mechanism underlying the biological activity of many GMB derivatives is their ability to act as Michael acceptors. The exocyclic α-methylene group, conjugated with the lactone carbonyl, creates an electron-deficient β-carbon that is susceptible to nucleophilic attack from biological macromolecules. A key target for this covalent modification is the thiol group of cysteine residues within proteins, leading to the irreversible inhibition of enzyme activity and the disruption of cellular signaling pathways.[1][2] This reactivity is crucial for the observed anticancer, anti-inflammatory, and other biological effects.

Caption: Mechanism of Michael addition between a GMB derivative and a protein cysteine residue.

Anticancer Activity

GMB derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and cytostatic effects against a variety of cancer cell lines.[3][4][5] Their mechanism of action is often linked to the inhibition of critical signaling pathways involved in cell proliferation, survival, and inflammation, such as the NF-κB pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers. Several GMB derivatives have been shown to inhibit this pathway by targeting key components such as the IκB kinase (IKK) complex or the p65 (RelA) subunit of NF-κB itself, often through Michael addition to critical cysteine residues.[6][7] This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, leading to apoptosis in cancer cells.

Caption: Inhibition of the canonical NF-κB signaling pathway by GMB derivatives.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative GMB derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Assay Type | Activity Metric (IC₅₀/GI₅₀) | Reference |

| SpiD3 | Leukemia (RPMI-8226) | Growth Inhibition | 0.02 µM | [6] |

| SpiD3 | Leukemia (SR) | Growth Inhibition | 0.03 µM | [6] |

| Naphthalene derivative | Leukemia | Cytostatic/Cytocidal | Not specified | [5] |

| Borylated GMB | Pancreatic (Panc-1) | Cytotoxicity | Not specified | [8] |

| Borylated GMB | Pancreatic (MIA PaCa-2) | Cytotoxicity | Not specified | [8] |

| Borylated GMB | Pancreatic (BXPC-3) | Cytotoxicity | Not specified | [8] |

| α-benzylidene-γ-lactone (5c-5) | Hepatoma (HepG2) | Cytotoxicity | IC₅₀ = 35.4 µM | [9] |

Antifungal Activity

Several GMB derivatives have been identified as potent antifungal agents against a range of plant pathogenic fungi. Their mechanism of action is also believed to involve the disruption of essential cellular processes through Michael addition to fungal proteins.

Quantitative Antifungal Data

The table below presents the in vitro antifungal activity of selected GMB derivatives.

| Compound ID | Fungal Species | Assay Type | Activity Metric (IC₅₀/EC₅₀) | Reference |

| Halogenated ester (6a) | Colletotrichum lagenarium | Mycelial Growth Inhibition | IC₅₀ = 7.68 µM | |

| Halogenated ester (6d) | Colletotrichum lagenarium | Mycelial Growth Inhibition | IC₅₀ = 8.17 µM | |

| α-benzylidene-γ-lactone (5c-5) | Botrytis cinerea | Mycelial Growth Inhibition | IC₅₀ = 18.89 µM | [9] |

| α-benzylidene-γ-lactone (5c-3) | Botrytis cinerea | Mycelial Growth Inhibition | IC₅₀ = 22.91 µM | [9] |

Antiviral Activity

Recent studies have highlighted the potential of GMB derivatives as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV). The inhibitory effects are thought to stem from the interaction of these compounds with viral proteins, thereby interfering with the viral life cycle.

Quantitative Antiviral Data

The following table summarizes the anti-TMV activity of a representative GMB derivative.

| Compound ID | Virus | Assay Type | Activity Metric | Reference |

| Not Specified | Tobacco Mosaic Virus (TMV) | Local Lesion Assay | Not specified |

Anti-inflammatory Activity

The anti-inflammatory properties of GMB derivatives are closely linked to their ability to inhibit the NF-κB pathway, a key player in the inflammatory response. By suppressing the production of pro-inflammatory cytokines and mediators, these compounds show promise in the treatment of inflammatory conditions.

Quantitative Anti-inflammatory Data

The table below shows the anti-inflammatory activity of a GMB derivative in an in vivo model.

| Compound ID | Animal Model | Assay Type | Activity Metric | Reference |

| Not Specified | Rat | Carrageenan-induced paw edema | Not specified | [4][10] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of GMB derivatives.

Synthesis of γ-Methylene-γ-butyrolactone Derivatives

A common synthetic route to GMB derivatives involves the indium-promoted Barbier reaction.[8] This method allows for the efficient and chemoselective formation of the lactone ring from appropriate precursors. Purification of the final compounds is typically achieved through column chromatography, and their structures are confirmed using spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry.[1]

Cytotoxicity and Antiproliferative Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][11]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the GMB derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for the MTT cell viability assay.

Antifungal Susceptibility Testing

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.[12][13][14]

-

Preparation of Antifungal Dilutions: Prepare serial dilutions of the GMB derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

Western Blot Analysis for NF-κB Pathway

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action.[15][16][17]

-

Protein Extraction: Extract total protein from cells treated with or without GMB derivatives.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the NF-κB pathway proteins of interest (e.g., p-IκBα, p65), followed by incubation with enzyme-linked secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to screen for acute anti-inflammatory activity.[4][10][18][19]

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week.

-

Compound Administration: Administer the GMB derivatives or a control vehicle to the rats.

-

Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antiviral Assay

Tobacco Mosaic Virus (TMV) Local Lesion Assay: This bioassay is used to quantify the infectivity of a virus and to screen for antiviral compounds.[20][21]

-

Plant Preparation: Use local lesion host plants (e.g., Nicotiana tabacum var. Xanthi-nc) with well-developed leaves.

-

Inoculation: Mechanically inoculate one half of a leaf with a mixture of TMV and the test compound, and the other half with TMV and a control solution.

-

Incubation: Keep the plants under controlled conditions to allow for the development of local lesions.

-

Lesion Counting: Count the number of local lesions on each half of the leaf.

-

Data Analysis: Calculate the percentage of inhibition of viral infection by the test compound.

Conclusion

γ-Methylene-γ-butyrolactone derivatives represent a versatile and promising class of bioactive molecules with a wide range of therapeutic and agrochemical applications. Their potent anticancer, antifungal, antiviral, and anti-inflammatory activities, primarily mediated through the covalent modification of key cellular proteins via Michael addition, make them attractive candidates for further drug discovery and development. The experimental protocols and quantitative data summarized in this technical guide provide a solid foundation for researchers to explore the full potential of this important chemical scaffold. Further investigations into their in vivo efficacy, safety profiles, and specific molecular targets will be crucial in translating these promising findings into novel therapeutic agents.

References

- 1. US6362346B1 - Process for the preparation of α-methylene-γ-butyrolactone and α-acetoxymethyl-γ-butyrolactone - Google Patents [patents.google.com]

- 2. Thia-Michael addition: the route to promising opportunities for fast and cysteine-specific modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. Tobacco Mosaic Virus: The Beginning of Plant Virology [apsnet.org]

The Pervasive Presence of γ-Methylene-γ-butyrolactone: A Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone moiety is a highly reactive and biologically significant scaffold found in a diverse array of natural products. Its presence often confers potent bioactivities, including antimicrobial, cytotoxic, and allergenic properties, making it a subject of intense interest in drug discovery and natural product chemistry. This technical guide provides an in-depth overview of the primary natural sources of γ-methylene-γ-butyrolactone and its derivatives, with a focus on quantitative data, detailed experimental protocols for isolation and analysis, and an elucidation of their biosynthetic pathways.

Natural Product Sources and Quantitative Data

The occurrence of γ-methylene-γ-butyrolactone and related γ-butyrolactones spans the plant and microbial kingdoms. The following tables summarize the quantitative data available for key natural sources.

Plant Kingdom

The α-methylene-γ-butyrolactone structure is a common feature in many plant secondary metabolites, particularly among sesquiterpene lactones.[1][2] These compounds are well-known for their potential to cause skin sensitization and dermatitis.[1]

Table 1: Quantitative Data of γ-Methylene-γ-butyrolactones in Plants

| Plant Species | Compound | Plant Part | Concentration | Reference(s) |

| Tulipa gesneriana (Tulip) | 6-Tuliposide A (precursor to Tulipalin A) | Various | Up to 1.5% of fresh weight | [3] |

| 6-Tuliposide B (precursor to Tulipalin B) | Various | Up to 1.3% of fresh weight | [3] | |

| Alstroemeria hybrids | Tulipalin A (α-methylene-γ-butyrolactone) | Stems | 0.06% - 0.13% of fresh weight | [4] |

| Eupatorium cannabinum | Eupatoriopicrin and other sesquiterpene lactones | Aerial parts | Not specified for γ-methylene-γ-butyrolactone | [5][6][7] |

Microbial Kingdom

Gamma-butyrolactones (GBLs) are well-established as signaling molecules in bacteria, particularly in the genus Streptomyces, where they regulate antibiotic production and morphological differentiation.[2][8][9] Marine microorganisms are also a promising source of novel GBLs.

Table 2: Quantitative Data of γ-Butyrolactones in Microorganisms

| Microbial Source | Compound | Culture Type | Concentration | Reference(s) |

| Wine (from yeast fermentation) | γ-Butyrolactone (GBL) | Fermented beverage | ~5 µg/mL; 4.1-21.4 mg/L (red), <3-9.6 mg/L (white) | [1][5][6][10][11] |

| Streptomyces coelicolor | γ-Butyrolactones (GBLs) | Solid and liquid cultures | Active in very low amounts | [8][9] |

| Streptomyces ghanaensis | Ghanamycins A and B (novel γ-butyrolactones) | Fermentation broth | Not specified | [12][13][14][15][16] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of γ-methylene-γ-butyrolactones from their natural sources.

Isolation and Quantification of Tulipalin A from Tulipa Species

This protocol is adapted from methodologies described for the analysis of tuliposides and tulipalins.[3][17]

Objective: To extract and quantify Tulipalin A from tulip bulbs.

Materials:

-

Tulip bulbs

-

Methanol

-

Acetone

-

Dowex 50W cation exchange resin

-

Deionized water

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Protocol:

-

Extraction:

-

Homogenize fresh tulip bulb tissue in a methanol/water (80:20, v/v) solution at a ratio of 1:10 (tissue weight:solvent volume).

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Collect the supernatant and re-extract the pellet twice more with the same solvent mixture.

-

Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Fractionation (optional, for UV spectrophotometry):

-

Dissolve the crude extract in deionized water.

-

Apply the aqueous extract to a Dowex 50W column pre-equilibrated with deionized water.

-

Elute with deionized water to obtain a fraction containing tulipalins and tuliposides.

-

-

Quantification by UV Spectrophotometry:

-

Measure the absorbance of the purified fraction at the λmax for Tulipalin A (approximately 210-220 nm).

-

Calculate the concentration using a standard curve prepared with a known concentration of pure Tulipalin A.

-

-

Quantification by HPLC-DAD:

-

Dissolve the crude extract in the HPLC mobile phase.

-

Inject the sample onto a reversed-phase C18 column.

-

Elute with a gradient of water (with 0.1% formic acid) and methanol. A typical gradient could be from 10% to 90% methanol over 30 minutes.

-

Monitor the elution at 215 nm.

-

Identify and quantify Tulipalin A by comparing the retention time and peak area with that of a pure standard.

-

Extraction and Bioassay of γ-Butyrolactones from Streptomyces

This protocol is based on the small-scale extraction method for GBLs from Streptomyces coelicolor.[8][9]

Objective: To extract GBLs from Streptomyces cultures and assess their biological activity.

Materials:

-

Streptomyces culture (solid or liquid)

-

Ethyl acetate

-

Rotary evaporator

-

Bioassay indicator strain (e.g., a GBL-deficient mutant of the producing strain)

-

Soft agar

-

Antibiotic (if using an antibiotic resistance-based bioassay)

Protocol:

-

Extraction from Solid Culture:

-

Grow the Streptomyces strain on a suitable agar medium until sufficient biomass is produced.

-

Cut the agar into small pieces and place them in a flask.

-

Add an equal volume of ethyl acetate and shake vigorously for 1 hour.

-

Decant the ethyl acetate and repeat the extraction twice.

-

Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

-

-

Extraction from Liquid Culture:

-

Grow the Streptomyces strain in a suitable liquid medium.

-

Centrifuge the culture to separate the mycelium and supernatant.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts and evaporate to dryness.

-

The mycelial pellet can also be extracted with ethyl acetate as described for solid cultures.

-

-

Kanamycin Bioassay (Example):

-

Prepare a lawn of the indicator strain (e.g., a GBL-deficient mutant containing a GBL-responsive promoter driving a kanamycin resistance gene) on an agar plate.

-

Dissolve the dried extract in a small volume of a suitable solvent (e.g., methanol).

-

Spot a known amount of the extract onto a sterile paper disc and place it on the agar lawn.

-

Incorporate a sub-inhibitory concentration of kanamycin into the agar.

-

Incubate the plate. A zone of growth around the disc indicates the presence of GBLs that have induced kanamycin resistance.

-

The diameter of the growth zone can be correlated to the GBL concentration using a standard curve prepared with a known GBL.

-

Biosynthetic Pathways

The biosynthesis of γ-methylene-γ-butyrolactone and its derivatives follows distinct pathways in plants and bacteria.

Biosynthesis of Tulipalin A in Tulipa Species

In tulips, Tulipalin A is not constitutively present in its free form but is generated from a precursor, 6-tuliposide A, upon tissue damage.[18][19] This enzymatic conversion is a key defense mechanism for the plant.

References

- 1. pnas.org [pnas.org]

- 2. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and quantification of tuliposides and tulipalins in tulips (Tulipa) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

- 7. Allergenic sesquiterpene lactones from Eupatorium cannabinum L. and Kaunia rufescens (Lund ex de Candolle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of gamma-butyrolactone autoregulators that switch on secondary metabolism and morphological development in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection and Quantification of Butyrolactones from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stork: Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity [storkapp.me]

- 11. tandfonline.com [tandfonline.com]

- 12. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

- 16. Species: Streptomyces ghanaensis [lpsn.dsmz.de]

- 17. researchgate.net [researchgate.net]

- 18. A Novel Lactone-Forming Carboxylesterase: Molecular Identification of a Tuliposide A-Converting Enzyme in Tulip - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mechanism of Action of α-Methylene-γ-butyrolactones

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methylene-γ-butyrolactones are a class of naturally occurring and synthetic compounds characterized by a core γ-butyrolactone ring bearing an exocyclic α-methylene group. This structural motif, an α,β-unsaturated carbonyl system, functions as a potent Michael acceptor, enabling these molecules to form covalent bonds with biological nucleophiles. This reactivity is the cornerstone of their diverse biological activities, which range from anticancer and anti-inflammatory to antifungal and allergenic. The primary mechanism of action involves the covalent modification of critical cysteine residues within key cellular proteins, most notably those involved in the NF-κB signaling pathway. By irreversibly inhibiting proteins such as IκB kinase (IKK) and the RELA (p65) subunit of NF-κB, these lactones effectively block the transcription of genes crucial for inflammation, cell survival, and proliferation. This guide provides a detailed exploration of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Mechanism: Covalent Modification via Michael Addition

The defining feature of α-methylene-γ-butyrolactones is the exocyclic double bond conjugated to the lactone carbonyl group. This arrangement renders the β-carbon of the methylene group highly electrophilic and susceptible to nucleophilic attack. This reaction is known as a Michael addition or conjugate addition.

Within a biological context, the most prominent nucleophiles are the thiol groups (-SH) of cysteine residues in proteins.[1][2] The reaction proceeds via the addition of the cysteine thiol across the double bond, forming a stable, irreversible carbon-sulfur covalent bond.[3] This covalent modification permanently alters the protein's structure and, consequently, its function. While cysteine is the most common target, other nucleophilic amino acid residues, such as lysine, can also be modified.[1] The high reactivity of this "warhead" is fundamental to the biological effects of these compounds.[4]

Caption: Covalent modification of a protein via Michael addition.

Primary Target Pathway: Inhibition of NF-κB Signaling

A major and well-characterized mechanism of action for many α-methylene-γ-butyrolactones is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] NF-κB is a master regulator of genes involved in inflammation, immune responses, cell proliferation, and apoptosis.[3] Its constitutive activation is a hallmark of many cancers and inflammatory diseases.[3][5]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by signals like tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex becomes active and phosphorylates IκBα.[3][6] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB dimer (typically composed of p50 and RELA/p65 subunits) to translocate to the nucleus and activate gene expression.[3]

α-Methylene-γ-butyrolactones disrupt this pathway at two primary nodes:

-

Inhibition of IκB Kinase β (IKKβ): These compounds covalently modify a specific cysteine residue (Cys179) in the activation loop of IKKβ.[3] This modification allosterically inhibits the kinase's ability to phosphorylate IκBα, thus preventing its degradation.[3]

-

Direct Modification of RELA (p65): The lactones can also directly target cysteine residues on the RELA subunit of NF-κB itself. Cys38 is a well-characterized target, and its modification can inhibit the ability of NF-κB to bind to DNA.[3] Other cysteine residues on RELA (e.g., Cys105, Cys120) and IKKβ have also been identified as targets.[3]

The net result is the sequestration of the NF-κB complex in the cytoplasm, blocking its transcriptional activity. This leads to the induction of apoptosis and inhibition of cell proliferation and migration in cancer cells.[3]

Caption: Inhibition of the Canonical NF-κB Pathway.

Other Biological Activities and Potential Mechanisms

While NF-κB inhibition is a primary mechanism, the reactivity of the α-methylene-γ-butyrolactone moiety allows for a broader range of biological effects.

-

Antifungal Activity: Certain derivatives exhibit potent, broad-spectrum antifungal activity. The proposed mechanism involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, by covalently binding to its complex II.[7]

-

Antiproliferative and Cytotoxic Effects: These compounds show significant antiproliferative and cytotoxic activity against a wide range of human cancer cell lines.[8][9][10] This is largely attributed to the inhibition of pro-survival pathways like NF-κB.

-

Allergenic Potential: Many natural products containing this moiety, particularly sesquiterpene lactones, are known to cause allergic contact dermatitis (ACD).[1] This occurs when the lactones act as haptens, covalently modifying skin proteins to form antigens that trigger an immune response.[1]

-

Photoreactivity: In addition to their electrophilicity, α-methylene-γ-butyrolactones are highly photoreactive and can undergo [2+2] photoaddition reactions with thymidine in DNA.[1] This reactivity may explain the progression of some cases of ACD to chronic actinic dermatitis (CAD) upon UV exposure.[1]

Quantitative Data Summary

The biological activity of α-methylene-γ-butyrolactones has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity Data

| Compound Class/Name | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Naphthalene-fused derivative | HCT-15 (colon), MCF-7 (breast) | IC₅₀ | 64-66 µM | [11] |

| γ-Aryloxymethyl derivatives | 60 human cancer cell lines | log GI₅₀ | -4.90 to -5.89 | [9] |

| Open-chain bis(α-methylene-γ-butyrolactones) | Walker tumor | % Inhibition | 45% at 18.75 mg/kg | [12] |

| Spirocyclic Dimer (SpiD3) | Leukemia cell lines | Potency | Low nanomolar | [3] |

| Various synthetic derivatives | Various human tumor cell lines | IC₅₀ | 0.88 to >20.00 µM |[10] |

Table 2: Antifungal Activity Data

| Compound Name | Fungal Pathogen | Activity Metric | Value (mg/L) | Reference(s) |

|---|---|---|---|---|

| Hydrazide derivative (7IIj) | Rhizoctonia solani | EC₅₀ | 0.179 | [7] |

| Hydrazide derivative (7IIj) | Physalospora piricola | EC₅₀ | 0.301 | [7] |

| Hydrazide derivative (7IIj) | Botrytis cinerea | EC₅₀ | 0.647 | [7] |

| Hydrazide derivative (7IIj) | Valsa mali | EC₅₀ | 0.789 |[7] |

Table 3: Biomolecular Interaction Data

| Compound | Target | Metric | Value (M⁻¹) | Reference(s) |

|---|---|---|---|---|

| Naphthalene-fused derivative | Bovine Serum Albumin | Binding Constant (K) | 8 x 10³ | [11] |

| Naphthalene-fused derivative | DNA | Binding Constant (K) | 1.06 x 10⁴ |[11] |

Key Experimental Protocols

The elucidation of the mechanism of action of α-methylene-γ-butyrolactones relies on a combination of cell-based and cell-free assays.

6.1 Cell Proliferation and Viability Assays

-

Methodology: Cancer cell lines are seeded in multi-well plates and treated with varying concentrations of the test compound. After a defined incubation period (e.g., 72 hours), cell viability is assessed using reagents like MTT, MTS, or resazurin, which are metabolically reduced by viable cells to produce a colorimetric or fluorescent signal. The concentration that inhibits growth by 50% (GI₅₀) or is lethal to 50% of cells (LC₅₀) is calculated.

-

"No Inhibitor, Washout" Assay: To confirm irreversible covalent modification, cells are treated with the compound for a shorter period (e.g., 6 hours). The media containing the compound is then removed, replaced with fresh media, and the cells are allowed to proliferate for a longer period (e.g., 72 hours). Sustained inhibition of cell growth after the compound has been washed out suggests an irreversible mechanism of action.[3]

6.2 NF-κB Pathway Analysis

-

Immunoblotting for IκBα Phosphorylation/Degradation: Cells are pre-treated with the lactone compound and then stimulated with TNFα for a short time course. Cell lysates are collected and subjected to SDS-PAGE and western blotting using antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. Inhibition is observed as a decrease in the p-IκBα signal and a stabilization of the total IκBα level compared to the TNFα-only control.[3]

-

Immunofluorescence for RELA/p65 Nuclear Translocation: Cells are grown on coverslips, pre-treated with the compound, and then stimulated with TNFα. The cells are then fixed, permeabilized, and stained with an antibody against the RELA/p65 subunit, along with a nuclear counterstain (e.g., DAPI). The subcellular localization of RELA/p65 is then visualized by fluorescence microscopy. Effective inhibitors will prevent the TNFα-induced shift of RELA/p65 from the cytoplasm to the nucleus.[3]

References

- 1. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimers of isatin derived α-methylene-γ-butyrolactone as potent anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and cytotoxic evaluation of alpha-methylene-gamma-butyrolactone bearing naphthalene and naphtho[2,1-b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naphthalene-fused (α-alkoxycarbonyl)methylene-γ-butyrolactones: antiproliferative activity and binding to bovine serum albumin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential antitumor agents. Synthesis of bifunctional alpha-methylene-gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of γ-Methylene-γ-butyrolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for γ-Methylene-γ-butyrolactone (GBL), a key structural motif in various natural products and a valuable building block in organic synthesis. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for γ-Methylene-γ-butyrolactone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific, experimentally verified ¹H and ¹³C NMR data for γ-Methylene-γ-butyrolactone, including chemical shifts and coupling constants, were not explicitly available in the search results. The provided tables are placeholders for experimentally determined values.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C=O (lactone carbonyl) stretch | |

| Data not available in search results | C=C (exocyclic methylene) stretch | |

| Data not available in search results | C-O (ester) stretch |

Note: While general ranges for lactone and alkene absorptions are known, specific peak values with intensities for γ-Methylene-γ-butyrolactone were not found in the search results.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| Data not available in search results | [M]⁺ (Molecular Ion) | |

| Data not available in search results |

Note: The mass spectrum and detailed fragmentation pattern for γ-Methylene-γ-butyrolactone were not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of unsaturated lactones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

γ-Methylene-γ-butyrolactone sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the γ-Methylene-γ-butyrolactone sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts for all signals in both ¹H and ¹³C spectra relative to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) Infrared Spectroscopy is a common and convenient method for liquid samples.

Materials:

-

γ-Methylene-γ-butyrolactone sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid γ-Methylene-γ-butyrolactone sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl group of the lactone and the carbon-carbon double bond of the methylene group.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for volatile compounds like γ-Methylene-γ-butyrolactone.

Materials:

-

γ-Methylene-γ-butyrolactone sample

-

Volatile solvent (e.g., dichloromethane or diethyl ether)

-

GC-MS instrument equipped with an EI source and a mass analyzer (e.g., a quadrupole).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the γ-Methylene-γ-butyrolactone sample (e.g., ~1 mg/mL) in a volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to effectively separate the compound from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp up to a higher temperature (e.g., 250 °C), and then hold for a few minutes.

-

Set the injector temperature and the transfer line temperature to ensure volatilization of the sample without decomposition (e.g., 250 °C).

-

Set the MS parameters, including the electron energy for ionization (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-300).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer, where they will be ionized and fragmented. The mass analyzer will separate the ions based on their mass-to-charge ratio, and a detector will record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualizations

To illustrate the relationships and workflows involved in the spectroscopic analysis of a compound like γ-Methylene-γ-butyrolactone, the following diagrams have been generated using Graphviz.

Caption: Workflow for the spectroscopic analysis of γ-Methylene-γ-butyrolactone.

Caption: Detailed workflow for NMR analysis.

Synthesis of γ-Methylene-γ-butyrolactone from Itaconic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of γ-methylene-γ-butyrolactone, a valuable monomer and synthetic intermediate, from the biorenewable feedstock, itaconic acid. The document outlines the primary synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the fields of polymer chemistry, materials science, and drug development.

Introduction

γ-Methylene-γ-butyrolactone, also known as α-methylene-γ-butyrolactone (MBL) or Tulipalin A, is a five-membered lactone featuring a highly reactive exocyclic double bond.[1] This functionality makes it a versatile monomer for polymerization and a key building block in the synthesis of various biologically active molecules.[2][3][4] The use of itaconic acid, a readily available fermentation product of carbohydrates like corn or rice, presents a sustainable and cost-effective alternative to petroleum-based feedstocks for the production of MBL and its derivatives.[1][5] This guide focuses on the chemical transformation of itaconic acid into γ-methylene-γ-butyrolactone.

Synthetic Pathways

The primary route for the synthesis of γ-methylene-γ-butyrolactone from itaconic acid involves a two-step process: the selective reduction of one of the carboxylic acid groups of an itaconic acid monoester, followed by acid-catalyzed lactonization. A common starting material for this process is monomethyl itaconate, which is commercially available.[5]

Caption: General synthetic pathway from itaconic acid to γ-methylene-γ-butyrolactone.

Experimental Protocols

This section details the experimental procedures for the synthesis of γ-methylene-γ-butyrolactone from β-monomethyl itaconate.

Materials and Equipment

-

Reagents: β-Monomethyl itaconate (β-MMI), sodium borohydride (NaBH₄), tetrahydrofuran (THF), water, 3 M hydrochloric acid (HCl), ethyl acetate, sodium sulfate.

-

Equipment: Round-bottom flask, stir bar, septum, nitrogen inlet, syringe, ice bath, oil bath, rotary evaporator, separatory funnel, standard glassware for extraction and filtration.

Synthesis of γ-Methylene-γ-butyrolactone (MBL)

The following protocol is adapted from a reported synthesis of MBL.[6]

Caption: Experimental workflow for the synthesis of MBL.

Procedure:

-

A 2-dram glass vial equipped with a stir bar is charged with β-monomethyl itaconate (29 mg, 0.21 mmol, 1.0 equiv) and sodium borohydride (46 mg, 1.2 mmol, 5.7 equiv).[6]

-

The vial is capped with a septum, evacuated, and backfilled with nitrogen.

-

Tetrahydrofuran (1.6 mL) is added via syringe at 0 °C, and the mixture is stirred for 5 minutes.[6]

-

Water (0.4 mL) is then added dropwise at 0 °C.[6]

-

After an additional 5 minutes, the reaction mixture is placed in a pre-heated oil bath at 32 °C and stirred for 6.5 hours.[6]

-

For the acid workup and lactonization, 2.0 mL of 3 M HCl is added to the reaction mixture, which is then allowed to stir overnight for 13 hours.[6]

-

The mixture is extracted five times with ethyl acetate.

-

The combined organic layers are dried with sodium sulfate, filtered, and concentrated on a rotary evaporator to yield the crude lactone product.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of γ-methylene-γ-butyrolactone and a related derivative.

| Starting Material | Product | Reducing Agent | Solvent | Reaction Time (h) | Overall Yield (%) | Isolated Yield (%) | Reference |

| β-Monomethyl itaconate | γ-Methylene-γ-butyrolactone (MBL) | NaBH₄ | THF/H₂O | 6.5 | 45 | 42 | [6] |

| Itaconic acid | 3-Methyl-γ-butyrolactone* | Not specified | Dry THF | Not specified | <35 | Not specified | [7] |

*Note: This is an intermediate for the synthesis of β-methyl-α-methylene-γ-butyrolactone (βMMBL), a derivative of MBL.[7]

Conclusion

The synthesis of γ-methylene-γ-butyrolactone from itaconic acid represents a promising green chemistry approach to a valuable chemical intermediate. The methods outlined in this guide, particularly the reduction and subsequent lactonization of β-monomethyl itaconate, provide a reproducible pathway for researchers. The use of readily available and biorenewable starting materials positions this synthetic route as an attractive option for both academic research and industrial applications. Further optimization of reaction conditions could lead to even higher yields and improved process efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00089C [pubs.rsc.org]

The Exocyclic Double Bond of γ-Methylene-γ-butyrolactone: A Hub of Reactivity and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone (GBL) moiety, a prominent feature in numerous natural products, is a critical pharmacophore responsible for a wide array of biological activities. The exocyclic double bond, conjugated with the lactone carbonyl, imparts unique chemical properties to this scaffold, making it a versatile tool in organic synthesis and a key player in various biological processes. This technical guide provides a comprehensive overview of the chemical properties of this exocyclic double bond, focusing on its reactivity, electronic characteristics, and its role in modulating biological pathways.

Electronic Properties and Reactivity

The reactivity of the exocyclic double bond in γ-methylene-γ-butyrolactone is fundamentally governed by its electronic structure. The conjugation of the π-system of the double bond with the carbonyl group creates an electron-deficient β-carbon, rendering it highly susceptible to nucleophilic attack. This electronic arrangement is the cornerstone of its chemical behavior and biological function.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity of the exocyclic double bond. The interaction between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the GBL scaffold dictates the course of many of its reactions.

The LUMO of α,β-unsaturated carbonyl compounds, including GBL, is characterized by large coefficients on the β-carbon and the carbonyl carbon. This indicates that these are the primary sites for nucleophilic attack. For soft nucleophiles, the interaction is orbitally controlled, favoring addition at the β-carbon, a classic example of a Michael-type addition.

Diagram: Frontier Molecular Orbital Interaction in Michael Addition

Caption: FMO interaction between a nucleophile's HOMO and GBL's LUMO.

Resonance and Electrophilicity

Resonance structures of the α,β-unsaturated lactone system clearly illustrate the electrophilic nature of the β-carbon. The delocalization of π-electrons results in a partial positive charge on the β-carbon, making it a prime target for nucleophiles.

Key Chemical Reactions

The electronic properties of the exocyclic double bond dictate its participation in a variety of chemical transformations, most notably Michael additions and cycloaddition reactions.

Michael Addition

The conjugate addition of nucleophiles to the exocyclic double bond is a hallmark of GBL's reactivity. This reaction is of paramount importance in its biological mechanism of action, where nucleophilic residues of proteins, such as cysteine thiols, readily add to the Michael acceptor.[1]

A wide range of nucleophiles, including thiols, amines, and carbanions, can participate in Michael additions to GBL and its derivatives. These reactions are often catalyzed by weak bases, which facilitate the formation of the nucleophile.[2]

Table 1: Quantitative Data on Michael Additions to GBL Derivatives

| Nucleophile | GBL Derivative | Catalyst/Conditions | Yield (%) | Reference |

| Thiophenol | α-methylene-γ-phenyl-γ-butyrolactone | Et3N, CH2Cl2, rt | 95 | Fringuelli et al. (1997) |

| Cysteine | Parthenolide | pH 7.4 | - (Rate constant determined) | [3] |

| Piperidine | α-methylene-γ-butyrolactone | Neat, rt | 85 | Schlewer et al. (1979) |

| Nitromethane | Ethyl 2-(diethoxyphosphoryl)acrylate | DBU, THF, -78 °C to rt | 92 | Ballini et al. (2005) |

Cycloaddition Reactions

The exocyclic double bond of GBL can also act as a dipolarophile or dienophile in various cycloaddition reactions, providing access to complex heterocyclic and carbocyclic scaffolds.

-

1,3-Dipolar Cycloadditions: Nitrones and nitrile oxides react with the exocyclic double bond to form spiro-isoxazolidines and spiro-isoxazolines, respectively. These reactions are often highly regioselective and can proceed with good diastereoselectivity.[4][5]

-

Diels-Alder Reactions: As a dienophile, GBL can react with dienes to form six-membered rings. The reactivity in these [4+2] cycloadditions is influenced by the electronic nature of both the diene and the dienophile.

Spectroscopic Characterization

The chemical structure of γ-methylene-γ-butyrolactone and its derivatives can be unequivocally confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for γ-Methylene-γ-butyrolactone

| Technique | Key Peaks and Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 6.22 (t, 1H, =CH₂), 5.61 (t, 1H, =CH₂), 4.33 (t, 2H, -O-CH₂-), 2.93 (m, 2H, -CH₂-C=) | [6] |

| ¹³C NMR (CDCl₃) | δ 170.8 (C=O), 137.5 (C=), 121.5 (=CH₂), 66.2 (-O-CH₂-), 28.1 (-CH₂-C=) | [6] |

| IR (neat) | 1760 cm⁻¹ (C=O, lactone), 1665 cm⁻¹ (C=C, exocyclic) | SWGDRUG Monograph[7] |

| Mass Spec (EI) | m/z 98 (M⁺), 68, 39 | NIST Chemistry WebBook |

Biological Significance: Inhibition of the NF-κB Signaling Pathway

The Michael acceptor property of the exocyclic double bond is central to the biological activity of many GBL-containing natural products, particularly sesquiterpene lactones. These compounds are known to be potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival.[3]

The inhibitory mechanism involves the covalent modification of critical cysteine residues in components of the NF-κB pathway, most notably the IκB kinase (IKK) complex. Specifically, sesquiterpene lactones have been shown to target IKKβ, a key kinase responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins.[1][8][9] By forming a Michael adduct with a cysteine residue in the activation loop of IKKβ, these compounds allosterically inhibit its kinase activity. This prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus to activate pro-inflammatory gene transcription.

Diagram: Inhibition of the Canonical NF-κB Signaling Pathway by γ-Methylene-γ-butyrolactone Derivatives

Caption: GBL derivatives inhibit NF-κB activation by targeting the IKK complex.

Experimental Protocols

General Procedure for Michael Addition of Thiols to α-Methylene-γ-butyrolactone

This protocol provides a general method for the conjugate addition of a thiol to the exocyclic double bond of a GBL derivative.

Materials:

-

α-Methylene-γ-butyrolactone derivative (1.0 equiv)

-

Thiol (1.1 equiv)

-

Triethylamine (Et₃N) (0.1 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-methylene-γ-butyrolactone derivative (1.0 equiv) in CH₂Cl₂.

-

To this solution, add the thiol (1.1 equiv) followed by triethylamine (0.1 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired Michael adduct.

General Procedure for 1,3-Dipolar Cycloaddition of a Nitrone to α-Methylene-γ-butyrolactone

This protocol outlines a general procedure for the synthesis of spiro-isoxazolidines from GBL.[5]

Materials:

-

α-Methylene-γ-butyrolactone (1.0 equiv)

-

Nitrone (1.1 equiv)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Dissolve α-methylene-γ-butyrolactone (1.0 equiv) and the nitrone (1.1 equiv) in toluene.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the starting materials are consumed, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the spiro-isoxazolidine product.

Conclusion

The exocyclic double bond of γ-methylene-γ-butyrolactone is a highly versatile and reactive functional group. Its electrophilic character, driven by conjugation with the lactone carbonyl, makes it a potent Michael acceptor and a valuable participant in cycloaddition reactions. This reactivity is not only a cornerstone of its utility in synthetic organic chemistry but also the foundation of its significant biological activities, particularly as an inhibitor of the NF-κB signaling pathway. A thorough understanding of the chemical properties of this moiety is crucial for the rational design and development of novel therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer. This guide provides a foundational understanding for researchers and drug development professionals seeking to harness the unique chemical and biological potential of the γ-methylene-γ-butyrolactone scaffold.

References

- 1. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]

- 7. swgdrug.org [swgdrug.org]

- 8. Antitumor Properties of Novel Sesquiterpene Lactone Analogs as NFκB Inhibitors that Bind to the IKKβ Ubiquitin-like Domain (ULD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antitumor properties of novel sesquiterpene lactone analogs as NFκB inhibitors that bind to the IKKβ ubiquitin-like domain (ULD) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to Identifying Novel γ-Methylene-γ-butyrolactone Containing Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has consistently led researchers to the vast and complex world of natural products. Among these, sesquiterpene lactones, a diverse group of secondary metabolites, have garnered significant attention for their wide spectrum of biological activities. This in-depth technical guide focuses on a particularly reactive and promising subclass: γ-methylene-γ-butyrolactone containing sesquiterpenes. The presence of the α-methylene-γ-butyrolactone moiety, a potent Michael acceptor, is a key structural feature responsible for their bioactivity, which includes cytotoxic, anti-inflammatory, and antifungal properties.[1][2][3] This document provides a comprehensive overview of the methodologies for the identification, isolation, and characterization of these novel compounds, presents quantitative data on their biological activities, and visualizes the intricate experimental workflows and signaling pathways involved.

The Identification and Isolation Workflow: From Plant to Pure Compound

The journey from a plant source to the identification of a novel sesquiterpene lactone is a meticulous process involving extraction, fractionation, and purification. The general workflow is a systematic approach to isolate and characterize these bioactive molecules.

Experimental Protocol: Extraction and Isolation

A common approach for extracting sesquiterpene lactones from plant material involves the following steps:

-

Plant Material Preparation: The selected plant material (e.g., leaves, roots, or aerial parts) is dried and finely powdered to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is typically extracted with a polar organic solvent such as methanol or ethanol at room temperature.[4] This process is often repeated multiple times to ensure exhaustive extraction.

-

Solvent Partitioning (Fractionation): The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Sesquiterpene lactones are often enriched in the ethyl acetate or n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: This is a standard method for the initial separation of compounds. Silica gel is a common stationary phase, and a gradient of solvents (e.g., n-hexane-ethyl acetate) is used as the mobile phase.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of the compounds.[5] Reversed-phase columns (e.g., C18) with a mobile phase of acetonitrile and water are frequently employed.[5]

-

High-Speed Counter-Current Chromatography (HSCCC): This is an advanced liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption and decomposition of the sample.[6]

-

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of spectroscopic techniques.

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct correlation between protons and the carbons they are attached to (HSQC), and long-range correlations between protons and carbons (HMBC), which helps to piece together the carbon skeleton and the placement of functional groups.[7][8]

-

Biological Activity of Novel γ-Methylene-γ-butyrolactone Containing Sesquiterpenes

A growing body of evidence highlights the potent biological activities of this class of compounds, particularly their antiproliferative and anti-inflammatory effects. The electrophilic α-methylene-γ-butyrolactone moiety can react with nucleophilic residues in proteins, such as cysteine, thereby modulating their function.[9]

Quantitative Data on Antiproliferative Activity

The cytotoxic effects of several novel γ-methylene-γ-butyrolactone containing sesquiterpenes have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify this activity.

| Compound | Source Organism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Eupalinolide B | Eupatorium lindleyanum | Laryngeal Cancer (TU212) | 1.03 | [10] |

| Lobatolide C | Neurolaena lobata | Cervical Cancer (SiHa) | Not specified, but showed substantial antiproliferative properties | [11] |

| Neurolobatin A | Neurolaena lobata | Human Tumor Cell Lines (A2780, A431, HeLa, MCF7) | Noteworthy antiproliferative activities | [6] |

| Neurolobatin B | Neurolaena lobata | Human Tumor Cell Lines (A2780, A431, HeLa, MCF7) | Noteworthy antiproliferative activities | [6] |

| Synthetic MBLs | - | Human Leukemia (HL-60) | Highly cytotoxic | [12] |

| Synthetic α-benzylidene-γ-lactones | - | Botrytis cinerea | 18.89 | [12] |

| Grossheimin | Chartolepsis intermedia | Breast Cancer (MDA-MB-231) | 16.86 | [13] |

| Cynaropicrin | Cynara scolymus | - | Potent biological activities | [14][15] |

Signaling Pathways Modulated by γ-Methylene-γ-butyrolactone Containing Sesquiterpenes

The biological effects of these sesquiterpenes are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

The NF-κB and STAT3 Signaling Pathways

The transcription factors NF-κB and STAT3 are critical regulators of inflammation and cell survival, and their aberrant activation is a hallmark of many cancers. Several sesquiterpene lactones have been shown to inhibit these pathways. For instance, cynaropicrin has been associated with the suppression of the NF-κB pathway.[14] The mechanism often involves the direct alkylation of critical cysteine residues in proteins within these pathways by the α-methylene-γ-butyrolactone moiety.

Induction of Reactive Oxygen Species (ROS)

Some γ-methylene-γ-butyrolactone containing sesquiterpenes can induce the production of reactive oxygen species (ROS) within cells.[12] While high levels of ROS can be detrimental, leading to oxidative stress and cell death, this property can be harnessed for anticancer therapy. For example, Eupalinolide B has been shown to induce apoptosis in leukemia cells through a ROS-dependent mechanism.[12]

Conclusion

The identification of novel γ-methylene-γ-butyrolactone containing sesquiterpenes represents a promising frontier in the discovery of new therapeutic leads. Their unique chemical structure and potent biological activities make them compelling candidates for further investigation in the fields of oncology, immunology, and infectious diseases. The systematic application of the extraction, purification, and characterization protocols outlined in this guide, coupled with a deeper understanding of their mechanisms of action, will be instrumental in unlocking the full therapeutic potential of this remarkable class of natural products. The continued exploration of nature's chemical diversity, guided by robust scientific methodologies, holds the key to addressing unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lib3.dss.go.th [lib3.dss.go.th]

- 4. US5384121A - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]

- 5. HPLC determination and NMR structural elucidation of sesquiterpene lactones in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sesquiterpenes from Neurolaena lobata and their antiproliferative and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and QSAR study of novel α-methylene-γ-butyrolactone derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiproliferative Effects of Grossheimin-Derived Aminoanalogues | MDPI [mdpi.com]

- 14. Cynaropicrin: A Comprehensive Research Review and Therapeutic Potential As an Anti-Hepatitis C Virus Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Total synthesis of cynaropicrin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stereochemistry of Synthetic γ-Methylene-γ-butyrolactones

For Researchers, Scientists, and Drug Development Professionals

The γ-methylene-γ-butyrolactone core is a prominent structural motif in a vast array of natural products, exhibiting a wide spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The stereochemistry of this lactone ring and its substituents plays a pivotal role in its biological function, making stereocontrolled synthesis a critical aspect of drug discovery and development. This guide provides a comprehensive overview of modern synthetic strategies to control the stereochemistry of γ-methylene-γ-butyrolactones, detailed experimental protocols for key reactions, and methods for stereochemical determination.

Stereoselective Synthetic Methodologies

The asymmetric synthesis of γ-methylene-γ-butyrolactones has been a significant focus of chemical research. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

1.1. Chromium-Catalyzed Carbonyl Allylation

A highly effective method for the enantioselective synthesis of α-exo-methylene γ-butyrolactones involves a chromium-catalyzed 2-(alkoxycarbonyl)allylation of aldehydes, followed by lactonization.[1] This approach demonstrates broad functional group compatibility under mild reaction conditions. The use of carbazole-based bisoxazoline ligands has proven optimal, achieving excellent yields and high enantiomeric excess (ee).[1]

1.2. Michael Addition Approach

Diastereoselective Michael additions of nucleophiles to chiral enoates serve as a powerful tool for constructing substituted γ-butyrolactone rings. The addition of nitroalkanes in the presence of a base like DBU or TBAF can lead to excellent diastereoselectivity.[2] The subsequent lactonization of the Michael adducts in an acidic medium provides the desired γ-butyrolactones in high yields.[2]

1.3. Tandem Allylboration/Lactonization

A tandem reaction involving allylboration of benzaldehyde derivatives with allylic boronates, catalyzed by a chiral N,N'-dioxide/Al(III) complex, offers a practical route to α-methylene-γ-butyrolactones.[3] This process operates through a kinetic resolution of the allylboration intermediate during the asymmetric lactonization step, allowing for the synthesis of all four possible stereoisomers from the same set of starting materials by varying the lactonization conditions.[3]

1.4. Indium-Promoted Barbier Reaction

For the synthesis of precursors to a variety of substituted α-methylene-γ-butyrolactones, a highly efficient and chemoselective indium-promoted Barbier reaction has been developed.[4] This reaction demonstrates remarkable chemoselectivity, with indium metal reacting specifically with an allylic bromide in the presence of an aryl bromide functionality.[4]

Quantitative Data on Stereoselective Syntheses

The following tables summarize the quantitative data for various stereoselective synthetic methods for γ-methylene-γ-butyrolactones.

Table 1: Diastereoselective Michael Addition of Nitroalkanes [2]

| Nitroalkane | Base | Yield (%) | Diastereomeric Ratio (syn/anti) |

| Nitromethane | DBU | 78 | 12:1 |

| Nitroethane | DBU | 75 | 15:1 |

| 1-Nitropropane | DBU | 70 | 22:1 |

| Nitromethane | TBAF | 72 | 12:1 |

| Nitroethane | TBAF | 68 | 15:1 |

| 1-Nitropropane | TBAF | 63 | 22:1 |

Table 2: Enantioselective Chromium-Catalyzed Synthesis [1]

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | L4 | 91 | 93 |

| 4-Chlorobenzaldehyde | L4 | 85 | 95 |

| 2-Naphthaldehyde | L4 | 88 | 97 |

| Cinnamaldehyde | L4 | 78 | 99 |

| Cyclohexanecarboxaldehyde | L4 | 82 | 90 |

Experimental Protocols

3.1. General Procedure for Diastereoselective Michael Addition and Lactonization [2]

To a solution of the enoate (1.0 mmol) and nitroalkane (1.2 mmol) in THF (5 mL) at 0 °C is added DBU (0.2 mmol). The reaction mixture is stirred at this temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

The crude Michael adduct is then dissolved in a 1:1 mixture of methanol and 6 M HCl (10 mL) and stirred at room temperature for 12-24 hours. The reaction mixture is then neutralized with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired β,γ-cis-butyrolactone.

3.2. General Procedure for Enantioselective Chromium-Catalyzed Allylation and Lactonization [1]